molecular formula C6H4O3 B8475996 Furan-2,3-dicarbaldehyde

Furan-2,3-dicarbaldehyde

Cat. No.: B8475996
M. Wt: 124.09 g/mol
InChI Key: AHIXHWRUDZFHEZ-UHFFFAOYSA-N
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Description

Furan-2,3-dicarbaldehyde is a useful research compound. Its molecular formula is C6H4O3 and its molecular weight is 124.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

IUPAC Name

furan-2,3-dicarbaldehyde

InChI

InChI=1S/C6H4O3/c7-3-5-1-2-9-6(5)4-8/h1-4H

InChI Key

AHIXHWRUDZFHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C=O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Remarkably, catalyst activity was found to be closely related to the stereo property of the NHC ligands. 1-CrCl2 catalyzed the dehydration fructose and glucose with HMF yields of 65% and 66%, respectively (Table 1). Catalyst with the isopropyl-substituted NHC ligand, 2-CrCl2, showed similar efficiency as 1-CrCl2. In contrast, the HMF yields from sugars were significantly increased using chromium catalysts with the more bulky NHC ligands, such as 3-7. 6-CrCl2 system provided a HMF yield as high as 96% from fructose. It also gave a HMF yield of 81% from glucose, which was a record high efficiency for glucose feedstock. There was no difference in yield for the metal catalysts with saturated vs. unsaturated NHC ligands. The catalysts with the most bulky NHC ligand, 1,3-bis(2,6-diisopropylphenyl)imidazolylidene 6 and 1,3-bis(2,6-diisopropyl)phenylimidazolinylidene 7 provided the highest yields. To better understand the details of this reaction, bidentate ligand 8 was examined. Interestingly, catalyst 8-(Cr)2 gave a good HMF yield (81%) from glucose, while 8-(Cr)1 showed a poor HMF yield (14%). These results suggested that an over-crowded complex would have a lower activity in binding with substrates and initiating the reaction. Control reaction without catalyst showed a very low HMF yield (less than 40% and 1% from fructose and glucose, respectively). The reaction temperature was investigated between 80° C. and 100° C. for both fructose and glucose. Lower temperature led to a lower HMF yield: higher temperature gave rise to byproducts, mainly diformylfuran (DFF) (see FIG. 1).
Name
fructose
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2-(3-Bromo-2-furyl)-1,3-dioxolane (438 mg, 2.0 mmol) is dissolved in Et2O (5 mL) in a dry flask under nitrogen, cooled to −78° C., treated dropwise with tert-butyllithium (2.59 mL, 4.4 mmol) and stirred for 1 h. DMF (178 μL, 2.3 mmol) in Et2O (2 mL) is added dropwise, the mixture stirred for 4 h at −78° C., then treated with oxalic acid dihydrate (504 mg, 4.0 mmol) followed by water (2 mL). The cooling bath is removed and the mixture allowed to warm to RT over 1 h. The mixture is diluted with water (20 mL) and EtOAc (20 mL), the layers are separated and the aqueous layer extracted with EtOAc (1×20 mL). The organics are dried over Na2SO4 and concentrated to a yellow oil. The crude material is chromatographed over 12 g slurry-packed silica gel, eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 228 mg (68%) of 2-(1,3-dioxolan-2-yl)-3-furaldehyde as a pale yellow oil. MS (EI) m/z: 168 (M+). 2-(1,3-Dioxolan-2-yl)-3-furaldehyde (2.91 g, 17.31 mmol) is combined with formic acid (17 mL, 451 mmol) and water (4.25 mL) and stirred at RT for 18 h. The mixture is slowly transferred into a solution of NaHCO3 (45 g, 541 mmol) in water (600 mL), then stirred for 0.5 h. EtOAc (200 mL) is added, the layers separated and the aqueous layer extracted with EtOAc (2×200 mL). The combined organics are dried over Na2SO4 and concentrated to a yellow oil (3.28 g). The crude material is chromatographed over 90 g slurry-packed silica gel, eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 2.45 g of furan-2,3-dicarbaldehyde slightly contaminated with ethylene glycol diformate as a yellow oil. 1H NMR (CDCl3): δ 7.00 (d, J=2 Hz, 1H), 7.67 (d, J=2 Hz, 1H), 10.07 (s, 1 H), 10.49 (s, 1 H) ppm.
Quantity
2.91 g
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reactant
Reaction Step One
Quantity
17 mL
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reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
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Quantity
200 mL
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reactant
Reaction Step Four
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Quantity
600 mL
Type
solvent
Reaction Step Five
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Quantity
4.25 mL
Type
solvent
Reaction Step Six

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